molecular formula C11H17N3 B2701184 N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine CAS No. 2202259-94-5

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2701184
CAS No.: 2202259-94-5
M. Wt: 191.278
InChI Key: WNCNZZKUYHLQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidin-4-amine scaffold substituted with a cyclobutylmethyl group at the N-position and a methyl group at the C6 position. Its structure combines a strained cyclobutane ring with a pyrimidine core, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-6-11(13-8-12-9)14(2)7-10-4-3-5-10/h6,8,10H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNZZKUYHLQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine typically involves the reaction of cyclobutylmethylamine with 4-chloro-6-methylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reagent in Organic Reactions

  • The compound is employed as a reagent in several organic transformations. Its reactivity profile allows it to participate in diverse chemical reactions, making it valuable for synthetic chemists.

Biological Applications

Antimicrobial and Antiviral Properties

  • Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown its effectiveness against certain bacterial strains and viruses, suggesting its utility in developing new antimicrobial agents.

Targeting Molecular Pathways

  • The compound has been investigated for its ability to interact with specific molecular targets, such as enzymes involved in disease pathways. This interaction may lead to the modulation of biological processes, making it a candidate for therapeutic applications.

Medicinal Applications

Drug Development

  • This compound is being explored for its therapeutic potential in treating various conditions. Its unique structure allows for the design of drugs targeting neurodegenerative diseases and other medical conditions associated with specific molecular pathways.

Case Studies

  • Neuropeptide Y Receptor Modulation : A study demonstrated that derivatives of pyrimidine compounds, including this compound, can modulate neuropeptide Y receptors, which are implicated in mood regulation and appetite control .
  • Anticancer Activity : In vitro studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways .

Industrial Applications

Specialty Chemicals Production

  • The compound is utilized in the production of specialty chemicals that require specific properties. Its unique structure contributes to the development of materials with enhanced performance characteristics.

Manufacturing Processes

  • On an industrial scale, the synthesis of this compound may involve advanced techniques such as continuous flow reactors and optimized purification methods to improve yield and efficiency .

Summary Table of Applications

Field Application Details
ChemistryBuilding BlockUsed in organic synthesis for complex molecule creation
ReagentParticipates in diverse organic reactions
BiologyAntimicrobial PropertiesEffective against specific bacterial strains
Antiviral ActivitiesPotential efficacy against certain viruses
MedicineDrug DevelopmentInvestigated for therapeutic effects on neurodegenerative diseases
Neuropeptide Y Receptor ModulationModulates mood regulation pathways
IndustrySpecialty Chemicals ProductionContributes to materials with enhanced performance

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidin-4-amine Derivatives

6-Chloro-N-methylpyrimidin-4-amine (CAS 65766-32-7)
  • Structural Differences : Chlorine at C6 vs. methyl in the target compound.
  • Implications: The electron-withdrawing chlorine enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
  • Similarity Score : 0.91 .
6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 31058-83-0)
  • Structural Differences : Dimethylamine at N4 and chlorine at C6 vs. cyclobutylmethyl and methyl in the target compound.
  • Implications : The dimethylamine group offers steric hindrance and basicity, while the cyclobutylmethyl group introduces conformational rigidity and moderate lipophilicity .
  • Similarity Score : 0.86 .
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • Structural Differences : Piperazine at C6 and butyl at N4 vs. methyl and cyclobutylmethyl in the target compound.
  • Implications : Piperazine enhances water solubility and hydrogen-bonding capacity, whereas the cyclobutylmethyl group may reduce metabolic degradation .

Substituted Pyrimidines with Bulky Groups

2-Chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine
  • Structural Differences : Nitro group at C5 and cyclopentyl at N4 vs. cyclobutylmethyl and methyl in the target compound.
  • Implications : The nitro group increases electrophilicity and redox activity, while the cyclobutylmethyl group balances steric bulk with lower ring strain compared to cyclopentyl .
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS 5739-56-0)
  • Structural Differences : Bulky aromatic substituents (benzyl, nitrophenyl, phenyl) vs. aliphatic cyclobutylmethyl in the target compound.
  • Implications : Aromatic groups enhance π-π stacking but increase molecular weight and reduce solubility. The cyclobutylmethyl group offers a compromise between hydrophobicity and compactness .

Cyclic and Fused-Ring Analogs

2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
  • Structural Differences: Fused cyclopentane ring vs. non-fused cyclobutylmethyl in the target compound.

Key Properties

Property N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine 6-Chloro-N-methylpyrimidin-4-amine N,N-Dimethyl-6-chloropyrimidin-4-amine
Molecular Weight ~207 g/mol (estimated) 173.62 g/mol 187.65 g/mol
Lipophilicity (LogP) Moderate (~2.5, estimated) Low (~1.8) Moderate (~2.0)
Reactivity Stable under basic conditions High (Cl substitution) Moderate (dimethylamine deactivation)
Solubility Low in water, high in organic solvents Moderate in polar solvents Low in water

Biological Activity

N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a cyclobutylmethyl substituent and two methyl groups at the 6-position. This unique structure may enhance its interaction with biological targets compared to other similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various microorganisms. For example, a series of compounds structurally related to this compound demonstrated broad-spectrum antimicrobial effects, suggesting that modifications to the pyrimidine structure can influence activity against bacteria and fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, including breast carcinoma (MCF-7). The cytotoxicity assays revealed promising IC50 values, indicating effective inhibition of cancer cell proliferation. Notably, some derivatives showed better activity than established chemotherapeutics such as 5-fluorouracil .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Binding affinity studies have indicated that the compound may modulate enzyme activity or receptor interactions, leading to altered signaling pathways in microbial and cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited similar or superior activity compared to reference drugs against tested strains of bacteria and fungi. The well diffusion method was employed to assess its effectiveness, demonstrating significant zones of inhibition .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer potential, this compound was subjected to cytotoxicity testing against several cancer cell lines. The compound exhibited a notable reduction in cell viability at low concentrations, with further studies revealing its ability to induce apoptosis in malignant cells through specific signaling pathways.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantPromising IC50 values against MCF-7Enzyme/receptor modulation
Compound A (related pyrimidine)ModerateModerateUnknown
Compound B (simpler structure)LimitedLow efficacyLimited interaction

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., cyclobutylmethyl protons at δ 1.5–2.5 ppm; pyrimidine C6-methyl at δ 2.3 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragments (e.g., loss of cyclobutylmethyl group).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

What methodological approaches are used to analyze the impact of substituents on the compound's biological activity?

Advanced
Structure-Activity Relationship (SAR) Studies involve:

  • Substituent Variation: Modifying the cyclobutylmethyl or methyl groups to alter lipophilicity (logP) or steric effects.
  • Enzyme Assays: Testing inhibitory activity (e.g., IC₅₀ values) against targets like kinases or cholinesterases.
  • Computational Modeling: Docking (e.g., AutoDock Vina ) predicts binding modes, while MD simulations assess conformational stability .
    For example, trifluoromethyl analogs (see ) show enhanced metabolic stability due to electron-withdrawing effects.

What are the common challenges in crystallizing this compound, and how are they addressed?

Basic
Challenges include:

  • Polymorphism: Multiple crystal forms may arise due to flexible substituents.
  • Solvent Trapping: Residual solvent (e.g., DMF) disrupts lattice formation.
    Solutions:
  • Crystallization Screens: Use PEG-based precipitants and slow evaporation.
  • Temperature Gradients: Gradual cooling from 40°C to 4°C promotes single-crystal growth .

How do researchers validate the target engagement of this compound in enzyme inhibition assays?

Q. Advanced

  • Biochemical Assays: Measure inhibition kinetics (e.g., Km and Vmax ) using fluorogenic substrates (e.g., acetylthiocholine for cholinesterases).
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry.
  • Cellular Uptake Studies: LC-MS/MS detects intracellular compound levels, correlating with activity.
    Contradictory data (e.g., high in vitro vs. low cellular activity) are resolved by assessing membrane permeability (e.g., PAMPA assay ) or efflux via ABC transporters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.